molecular formula C20H18N4O2 B13584472 N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B13584472
M. Wt: 346.4 g/mol
InChI Key: ADESETJOPPCVTN-UHFFFAOYSA-N
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Description

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-ethyl-1-(furan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-2-21-20(25)16-11-18(14-7-4-3-5-8-14)23-19-17(16)12-22-24(19)13-15-9-6-10-26-15/h3-12H,2,13H2,1H3,(H,21,25)

InChI Key

ADESETJOPPCVTN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC2=C1C=NN2CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the furan and phenyl groups through various coupling reactions. The final step often involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may produce amines.

Scientific Research Applications

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridines class. It features a fused bicyclic structure composed of a pyrazole ring and a pyridine ring, enhanced with substituents that augment its chemical properties and potential biological activities. The furan moiety and the ethyl group contribute to its unique characteristics, influencing its solubility, stability, and reactivity.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceutical Research: It can be utilized in synthesizing new drugs targeting various diseases.
  • Agrochemicals: This compound can be explored as a potential component in developing novel pesticides or herbicides.
  • Material Science: It can be used in creating new materials with specific properties.
  • Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biological Activities

This compound exhibits promising biological activities:

  • Enzyme Inhibition: It can act as an inhibitor for specific enzymes, crucial for drug development.
  • Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Properties: It could demonstrate activity against various microbial pathogens.
  • Anticancer Potential: The compound might exhibit cytotoxic effects against cancer cells, offering a basis for cancer therapy research.

Similar Compounds

Mechanism of Action

The mechanism of action of N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole core instead of pyrazolo[3,4-b]pyridine.

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Contains a furan ring and a methoxyphenyl group.

Uniqueness

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Biological Activity

N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, such as the furan moiety and the phenyl group, are believed to contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2. The compound features a fused bicyclic structure that enhances its stability and biological interactions.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight350.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazolo derivatives, including this compound. In vitro tests demonstrated significant activity against a range of pathogens. For instance, compounds similar to N-ethyl derivative exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Anticancer Activity

Research has shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. In particular, studies involving similar compounds reported IC50 values in the micromolar range against various cancer cell lines. The mechanism of action is thought to involve inhibition of specific kinases associated with cell growth and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of this class of compounds has also been explored. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that they may serve as therapeutic agents for inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyrazolo derivatives found that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The presence of the furan ring was crucial for activity enhancement .
  • Anticancer Studies : In a comparative study involving several pyrazolo compounds, N-ethyl derivative demonstrated superior cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 5 μM, showcasing its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in tumor progression.
  • Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness against infections .

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